2-(Propynyl)heptanoic acid

HDAC inhibition epigenetics cancer research

2-(Propynyl)heptanoic acid (CAS 176638-49-6; IUPAC: 2-prop-2-ynylheptanoic acid; synonym: 2-pentyl-4-pentynoic acid) is a branched, unsaturated carboxylic acid belonging to the class of short-chain fatty acid derivatives of valproic acid (VPA). This achiral/racemic compound (Molecular Formula: C₁₀H₁₆O₂; MW: 168.23 g/mol) is primarily investigated as a histone deacetylase (HDAC) inhibitor and as a modulator of nuclear receptor signaling, where its activity is contingent on both chain length and stereochemistry.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 176638-49-6
Cat. No. B1201931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propynyl)heptanoic acid
CAS176638-49-6
Synonyms2-pentyl-4-pentynoic acid
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC(CC#C)C(=O)O
InChIInChI=1S/C10H16O2/c1-3-5-6-8-9(7-4-2)10(11)12/h2,9H,3,5-8H2,1H3,(H,11,12)
InChIKeyZZDSHRABQMWUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propynyl)heptanoic acid (CAS 176638-49-6) – Procurement-Relevant Identity and Class Context for Research Buyers


2-(Propynyl)heptanoic acid (CAS 176638-49-6; IUPAC: 2-prop-2-ynylheptanoic acid; synonym: 2-pentyl-4-pentynoic acid) is a branched, unsaturated carboxylic acid belonging to the class of short-chain fatty acid derivatives of valproic acid (VPA). This achiral/racemic compound (Molecular Formula: C₁₀H₁₆O₂; MW: 168.23 g/mol) is primarily investigated as a histone deacetylase (HDAC) inhibitor and as a modulator of nuclear receptor signaling, where its activity is contingent on both chain length and stereochemistry [1] [2]. Unlike simple procurement of the parent drug VPA, selection of this specific derivative must consider quantitative structure–activity differences that directly impact experimental outcomes.

Why 2-(Propynyl)heptanoic acid Cannot Be Replaced by Generic Valproic Acid or Other Chain-Length Analogs Without Experimental Risk


The HDAC-inhibitory and nuclear receptor-modulating activities of VPA derivatives are exquisitely sensitive to two structural parameters: aliphatic chain length and stereochemistry at the C2 position. The racemate of 2-(propynyl)heptanoic acid occupies a narrow activity window that is distinct from both shorter-chain (hexanoic) and longer-chain (octanoic/nonanoic) analogs, as well as from the parent VPA. Researchers who substitute this specific compound with another 'valproic acid derivative' risk either a significant loss of potency (e.g., reverting to VPA itself) or the introduction of off-target activities that are characteristic of different chain-length compounds [1] [2].

Quantitative Differentiator Evidence for 2-(Propynyl)heptanoic acid Relative to Closest Analogs – An Evidence-Based Procurement Guide


HDAC Inhibition Potency: racemic 2-(Propynyl)heptanoic acid vs. Valproic Acid

In a human HDAC enzyme inhibition assay using HeLa cell nuclear extract, racemic 2-(propynyl)heptanoic acid (designated compound XV) showed an IC₅₀(HDAC) of 35 ± 10 µM, which is more than 11‑fold lower (i.e., more potent) than that of valproic acid (IC₅₀ = 398 ± 50 µM) [1]. For context, the R‑enantiomer alone was markedly weaker (IC₅₀ = 869 ± 183 µM), highlighting that the racemate’s activity is largely driven by the S‑enantiomer. The longer‑chain analog (±)-2-hexyl-4-pentynoic acid (HPA; compound XVI) was more potent still (IC₅₀ = 13 ± 2 µM), meaning that the heptanoic acid derivative offers a middle‑ground potency that may be desirable for applications requiring a moderated HDAC inhibitory tone.

HDAC inhibition epigenetics cancer research

Histone Hyperacetylation in Neuronal Cells: (S)-2-(Propynyl)heptanoic acid vs. Valproic Acid

In cultured cortical neurons, (S)-2-pentyl-4-pentynoic acid (compound III; the active enantiomer of 2-(propynyl)heptanoic acid) induced a significant increase in histone acetylation at 5 µM, reaching a maximal 600–700% increase at 50–100 µM, compared with only a 200% increase for valproic acid at 100 µM [1]. The neuroprotective effect against glutamate‑induced excitotoxicity followed a similar pattern: compound III provided significant protection at 10–25 µM and complete protection at 50–100 µM, whereas VPA showed only a statistically significant partial protection at 100 µM.

neuroprotection histone acetylation glutamate excitotoxicity

Enantioselective Apoptosis Induction: (S)- vs. (R)-2-(Propynyl)heptanoic acid and VPA

In a side‑by‑side comparison across U937 histiocytic lymphoma and NB4 acute promyelocytic leukemia cell lines, (S)-2-pentyl-4-pentynoic acid induced massive programmed cell death (apoptosis) in a strongly enantioselective manner, whereas the optic antipode (R)-2-pentyl-4-pentynoic acid and valproic acid caused only weak growth inhibition without inducing differentiation or apoptosis under identical conditions [1]. This demonstrates that the biological activity of this compound class is not solely chain‑length‑dependent but also critically dependent on C2 configuration.

apoptosis cancer enantioselectivity

In Vivo Pharmacokinetic Half-Life: S-2-(Propynyl)heptanoic acid vs. Valproic Acid

In the NMRI mouse model, the metabolite S-2-pentyl-4-pentynoic acid (the S-enantiomer of 2-(propynyl)heptanoic acid) was found to be very stable in vivo, exhibiting an elimination half-life (t₁/₂) of 4.2 hours, which is 3‑fold longer than the 1.4‑hour half-life of valproic acid in the same model [1]. This extended half-life translates to a longer effective exposure window, which is a critical parameter for both in vivo pharmacological studies and for the design of dosing regimens in animal models.

pharmacokinetics half-life in vivo stability

Chain-Length Dependent Estrogen Receptor Modulation: Heptanoic vs. Hexanoic and Nonanoic Analogs

In a reporter gene assay for ERα and ERβ, VPA derivatives enhanced 17β-estradiol-induced activation in a chain‑length‑dependent manner. The extent of ERα activation increased progressively with prolongation of the aliphatic side chain: 2-(2-propynyl)-hexanoic acid (butyl-4-yn-VPA) < 2-(2-propynyl)-heptanoic acid (S-pentyl-4-yn-VPA) < 2-(2-propynyl)-nonanoic acid (heptyl-4-yn-VPA) [1]. This supports a class-level inference that the heptanoic acid provides an intermediate magnitude of estrogenic co‑activation, distinct from both shorter- and longer-chain analogs.

estrogen receptor endocrine modulation structure-activity relationship

Research and Industrial Application Scenarios Where 2-(Propynyl)heptanoic acid Provides a Quantifiable Advantage


Modulated HDAC Inhibition in Epigenetic Cancer Research

For preclinical cancer studies requiring potent but not maximal HDAC inhibition, 2-(propynyl)heptanoic acid (IC₅₀ = 35 µM) fills a niche between the weaker VPA (IC₅₀ = 398 µM) and the more potent hexyl analog HPA (IC₅₀ = 13 µM) [1]. This intermediate potency allows finer control over the degree of histone hyperacetylation in dose–response experiments, and the enantioselective apoptosis data [2] further justify selection of the S-enantiomer or defined racemate for studies aiming to decouple cytostatic from cytotoxic effects.

Sustained In Vivo HDAC Inhibition with Extended Half-Life

In mouse models of neurological disease or cancer, the 3‑fold longer half-life of S-2-pentyl-4-pentynoic acid (4.2 h) over VPA (1.4 h) is a significant practical advantage [1]. It enables less frequent dosing, more stable plasma concentrations, and reduced animal stress, while maintaining robust histone hyperacetylation (600–700% at 50–100 µM in cultured neurons) and complete protection against glutamate excitotoxicity [2]. Procurement of the heptanoic acid derivative (or its S-enantiomer) is thus directly linked to higher-quality in vivo pharmacokinetic/pharmacodynamic data.

Structure–Activity Relationship (SAR) Studies in Endocrine Toxicology

Because the estrogen receptor co‑activation activity of VPA derivatives follows a graded dependence on chain length [1], 2-(propynyl)heptanoic acid constitutes a mandatory intermediate SAR probe. Its inclusion alongside the hexanoic (C₆) and nonanoic (C₉) analogs enables a full quantitative description of the side‑chain‑activity relationship, which is essential for both basic endocrine disruption research and for the rational design of VPA-derived therapeutics with minimized hormonal off‑target effects.

Quote Request

Request a Quote for 2-(Propynyl)heptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.